molecular formula C12H16BrNO B1525226 3-(2-Bromo-4-isopropylphenoxy)azetidine CAS No. 1220027-19-9

3-(2-Bromo-4-isopropylphenoxy)azetidine

Cat. No.: B1525226
CAS No.: 1220027-19-9
M. Wt: 270.17 g/mol
InChI Key: SNFFKCILYHFUHJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-isopropylphenoxy)azetidine is a chemical compound with the formula C₁₂H₁₆BrNO . It is categorized as an intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, an isopropyl group, and a phenoxy group attached to an azetidine ring . The molecular weight of this compound is 270.17 .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H16BrNO . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Stereoselective Synthesis Techniques

  • Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines : Through the ring transformation of 2-(2-mesyloxyethyl)azetidines, a variety of new azaheterocycles including 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines have been prepared. This method provides easy access to valuable templates in medicinal chemistry (Mollet et al., 2011).

Applications in Synthesis of Functionalized Azetidines

  • Synthesis of Functionalized Azetidines : Demonstrating the synthetic utility of 3-bromo-3-ethylazetidines for preparing a wide range of 3-substituted-3-ethylazetidines, which served as precursors for novel azetidine and spirocyclic azetidine building blocks (Stankovic et al., 2013).

Domino Ring Opening and Cyclization Techniques

  • Domino Aziridine Ring Opening and Cyclization : Employing a palladium catalyst for the synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties through a domino process starting from aziridines, highlighting a versatile approach for constructing complex heterocycles with good yields (Rao et al., 2012).

Process Development for Energetic Building Blocks

  • Scalable Synthesis of Energetic Building Blocks : The development of a scalable process for synthesizing 3-(Bromoethynyl)azetidine, highlighting safety studies and mitigation strategies for handling highly energetic materials (Kohler et al., 2018).

Gold-Catalyzed Synthesis of Azetidin-3-ones

  • Gold-Catalyzed Intermolecular Oxidation of Alkynes : An innovative approach for the synthesis of azetidin-3-ones, demonstrating the versatility of azetidines as substrates for synthesizing functionalized compounds (Ye et al., 2011).

Safety and Hazards

3-(2-Bromo-4-isopropylphenoxy)azetidine is classified as an irritant . For more detailed safety data, please refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Azetidines, including 3-(2-Bromo-4-isopropylphenoxy)azetidine, have received special attention in medicinal chemistry due to their promising biological activity . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on overcoming the challenges associated with their synthesis and expanding their applications .

Properties

IUPAC Name

3-(2-bromo-4-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFKCILYHFUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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